
2-Fluoroadénosine
Vue d'ensemble
Description
La 2-Fluoroamphétamine, communément appelée 2FA, est un médicament stimulant appartenant à la famille des amphétamines, plus précisément à la sous-classe des amphétamines fluorées. Ce composé fait partie d'un grand nombre d'analogues de l'amphétamine produits clandestinement qui sont apparus sur le marché des drogues de synthèse au cours de la dernière décennie. Elle est structurellement similaire à l'amphétamine, avec l'ajout d'un groupe fluorure à la position 2 sur le cycle phényle .
Applications De Recherche Scientifique
La 2-Fluoroamphétamine a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisée comme étalon de référence en chimie analytique pour l'identification et la quantification des amphétamines fluorées.
Biologie : Étudiée pour ses effets sur les systèmes de neurotransmetteurs, en particulier les voies de la dopamine et de la noradrénaline.
Médecine : Investiguée pour ses utilisations thérapeutiques potentielles dans le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH) et de la narcolepsie, bien que son utilisation soit limitée en raison de ses propriétés stimulantes et de son potentiel d'abus.
5. Mécanisme d'action
La 2-Fluoroamphétamine exerce ses effets principalement en augmentant les niveaux de noradrénaline et de dopamine dans le cerveau. Elle y parvient en se liant aux protéines transporteuses qui évacuent normalement ces neurotransmetteurs de la fente synaptique et en les bloquant partiellement. Cela conduit à une accumulation de noradrénaline et de dopamine, ce qui se traduit par une stimulation et une euphorie accrues. Les effets stimulants du composé sont similaires à ceux de l'amphétamine, mais la présence de l'atome de fluor peut modifier sa pharmacocinétique et sa puissance .
Composés similaires :
- 3-Fluoroamphétamine (3FA)
- 4-Fluoroamphétamine (4FA)
- 2-Fluorométhamphetamine (2FMA)
- 2-Fluoroéthamphetamine (2FEA)
Comparaison : La 2-Fluoroamphétamine est unique parmi ses homologues fluorés en raison de la position de l'atome de fluor sur le cycle phényle. Cet isomère de position peut avoir un impact significatif sur les propriétés pharmacologiques du composé, notamment sa puissance, sa durée d'action et son profil d'effets secondaires. Par exemple, la 4-Fluoroamphétamine est connue pour avoir des effets plus empathogènes par rapport aux effets principalement stimulants de la 2-Fluoroamphétamine .
Mécanisme D'action
2-Fluoroamphetamine exerts its effects primarily by increasing the levels of norepinephrine and dopamine in the brain. It achieves this by binding to and partially blocking the transporter proteins that normally clear these neurotransmitters from the synaptic cleft. This leads to an accumulation of norepinephrine and dopamine, resulting in increased stimulation and euphoria. The compound’s stimulant effects are similar to those of amphetamine, but the presence of the fluorine atom can alter its pharmacokinetics and potency .
Similar Compounds:
- 3-Fluoroamphetamine (3FA)
- 4-Fluoroamphetamine (4FA)
- 2-Fluoromethamphetamine (2FMA)
- 2-Fluoroethamphetamine (2FEA)
Comparison: 2-Fluoroamphetamine is unique among its fluorinated counterparts due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly impact the compound’s pharmacological properties, including its potency, duration of action, and side effect profile. For example, 4-Fluoroamphetamine is known to have more empathogenic effects compared to the primarily stimulant effects of 2-Fluoroamphetamine .
Safety and Hazards
Orientations Futures
Fluorinated compounds like 2-Fluoroadenosine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The future research direction is to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase .
Analyse Biochimique
Biochemical Properties
2-Fluoroadenosine interacts with the enzyme purine nucleoside phosphorylase . This interaction is significant in the metabolic pathway of purines and nucleosides .
Cellular Effects
It is known that 2-Fluoroadenosine has antibacterial activity .
Molecular Mechanism
2-Fluoroadenosine exerts its effects at the molecular level through its interaction with the enzyme purine nucleoside phosphorylase . This interaction is crucial in the metabolic pathway of purines and nucleosides .
Metabolic Pathways
2-Fluoroadenosine is involved in the metabolic pathway of purines and nucleosides. It interacts with the enzyme purine nucleoside phosphorylase . This interaction is significant in the metabolic pathway of purines and nucleosides .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2-Fluoroamphétamine implique généralement la fluoration de précurseurs de l'amphétamine. Une méthode courante est la fluoration directe de la phénylacétone en utilisant un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST). La réaction est effectuée dans des conditions anhydres afin d'empêcher l'hydrolyse de l'agent fluorant. La 2-fluorophénylacétone obtenue est ensuite aminée réductrice en utilisant de l'ammoniaque ou une source d'amine pour produire la 2-Fluoroamphétamine .
Méthodes de production industrielle : Les méthodes de production industrielle de la 2-Fluoroamphétamine ne sont pas bien documentées en raison de son statut de produit chimique de recherche et de substance contrôlée. La synthèse à grande échelle suivrait probablement des voies similaires à celles décrites ci-dessus, avec des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour assurer la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions : La 2-Fluoroamphétamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH₄) ou borohydrure de sodium (NaBH₄) dans des solvants anhydres.
Substitution : Réactions de substitution nucléophile utilisant des réactifs tels que l'azoture de sodium (NaN₃) ou le méthylate de sodium (NaOCH₃).
Principaux produits :
Oxydation : Fluoroacétophénone ou acide fluoroacétique.
Réduction : Alcool 2-Fluoroamphétamine.
Substitution : 2-Azidoamphétamine ou 2-Méthoxyamphétamine.
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBKKRHXORPQB-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163252 | |
| Record name | 2-Fluoroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146-78-1 | |
| Record name | 2-Fluoroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Fluoroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S67290CRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-fluoroadenosine?
A1: 2-Fluoroadenosine primarily exerts its effects through phosphorylation by adenosine kinase, leading to the formation of its active metabolite, 2-fluoroadenosine triphosphate (F-araATP) []. This metabolite can then disrupt various cellular processes, including DNA and RNA synthesis.
Q2: How does 2-fluoroadenosine interact with adenosine kinase?
A2: 2-Fluoroadenosine binds to the active site of adenosine kinase, mimicking the natural substrate adenosine []. Structural studies have revealed key interactions involved in substrate recognition and the conformational changes that occur upon binding. Notably, the binding mode of 2-fluoroadenosine differs slightly from that of adenosine in Mycobacterium tuberculosis ADK due to the presence of specific amino acid residues in the enzyme's active site [].
Q3: What are the downstream effects of 2-fluoroadenosine triphosphate accumulation in cells?
A3: F-araATP, being an analogue of adenosine triphosphate (ATP), can interfere with crucial cellular processes. It can inhibit DNA polymerase and RNA polymerase, disrupting DNA replication and transcription []. Additionally, F-araATP can affect other ATP-dependent enzymes, leading to a cascade of detrimental effects on cell function.
Q4: Is 2-fluoroadenosine metabolized into other compounds besides F-araATP?
A4: Yes, 2-fluoroadenosine can be metabolized into 2-fluoro-ATP, albeit at lower levels than F-araATP []. The formation of 2-fluoro-ATP likely involves deamination of 2-fluoroadenosine to 2-fluoroadenine, followed by phosphorylation.
Q5: What is the molecular formula and weight of 2-fluoroadenosine?
A5: The molecular formula of 2-fluoroadenosine is C10H12FN5O4, and its molecular weight is 285.24 g/mol.
Q6: How do modifications at the 2' position of 2-fluoroadenosine affect its activity?
A6: Introducing various substituents at the 2' position of 2-fluoroadenosine can significantly influence its biological activity. For instance, 2-chloro- or 2-fluoro-9-(2-substituted-2-deoxy-β-D-arabinofuranosyl)adenines were synthesized and evaluated for cytotoxic and antiviral activities. While the 2-chloroadenine nucleoside lacked cytotoxicity, the 2-fluoroadenine nucleoside exhibited moderate cytotoxicity [].
Q7: Does the presence of the fluorine atom at the 2-position significantly impact its biological activity?
A7: Yes, the fluorine atom plays a crucial role in the biological activity of 2-fluoroadenosine. Replacing the 2-amino group of adenosine with fluorine significantly enhances its binding affinity for adenosine kinase [, , ]. Moreover, this substitution influences its interaction with other enzymes like purine nucleoside phosphorylase, affecting its metabolic fate and contributing to its overall pharmacological profile [, ].
Q8: Does the 4'-C-ethynyl substitution impact the activity of 2-fluoroadenosine?
A8: Yes, the addition of a 4'-C-ethynyl group to 2-fluoroadenosine leads to the creation of 2′-deoxy-4′-C-ethynyl-2-fluoroadenosine (EFdA) [, , , , ]. This modification results in a compound with significantly enhanced anti-HIV activity, low toxicity, and a high barrier to resistance development.
Q9: Are there known mechanisms of resistance to 2-fluoroadenosine?
A9: One of the main mechanisms of resistance to 2-fluoroadenosine is the loss or decreased activity of adenosine kinase [, ]. This prevents the phosphorylation of 2-fluoroadenosine into its active metabolites, thereby reducing its efficacy.
Q10: What are some potential strategies for improving the delivery of 2-fluoroadenosine to specific targets?
A11: Researchers are exploring various drug delivery systems to improve the targeting and efficacy of 2-fluoroadenosine. One promising approach is the use of triblock copolymeric nanoreactors, which can encapsulate the drug and potentially deliver it more effectively to specific cells or tissues [].
Q11: What analytical methods are commonly used to study 2-fluoroadenosine?
A12: Various analytical methods are employed to characterize and quantify 2-fluoroadenosine. High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors [, ]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, is a valuable tool for studying the structure, dynamics, and interactions of 2-fluoroadenosine and its metabolites in complex biological systems [, , ].
Q12: How is computational chemistry used in research on 2-fluoroadenosine?
A13: Computational techniques like molecular modeling and simulations are employed to study the interactions of 2-fluoroadenosine with its targets, such as adenosine kinase. Molecular docking studies can predict the binding affinities and modes of 2-fluoroadenosine and its derivatives to the enzyme's active site [, ]. These insights can guide the rational design of novel 2-fluoroadenosine analogs with improved potency and selectivity.
Q13: What cell lines are commonly used to evaluate the cytotoxic effects of 2-fluoroadenosine in vitro?
A14: Researchers have utilized various cell lines, including murine leukemia L1210 cells, human epidermoid carcinoma H.Ep. #2 cells, and human cervical cancer (HeLa) cells, to investigate the cytotoxic effects of 2-fluoroadenosine [, , ]. These studies have provided valuable insights into the mechanisms of action and the potential of 2-fluoroadenosine as an anti-cancer agent.
Q14: Has 2-fluoroadenosine demonstrated efficacy in vivo?
A15: While comprehensive in vivo data is limited in the provided research, 2-fluoroadenosine has shown promising results in some animal models. Notably, its derivative, EFdA, exhibits potent anti-HIV activity in vivo with favorable toxicity profiles [, , , , ]. Further research is needed to fully elucidate its therapeutic potential and explore its applications in various disease models.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





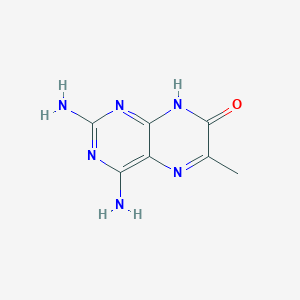
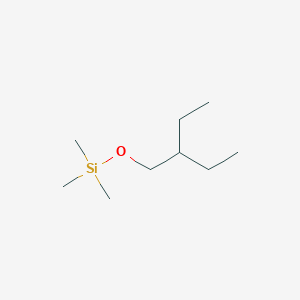
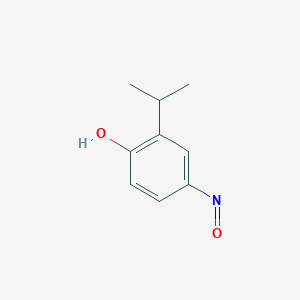
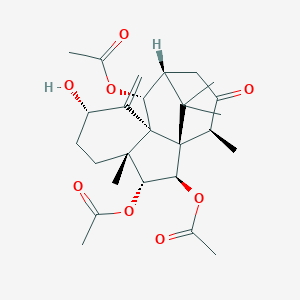

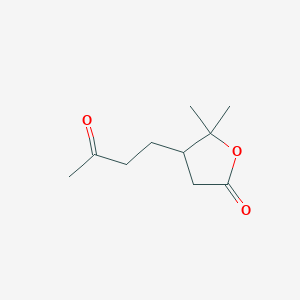
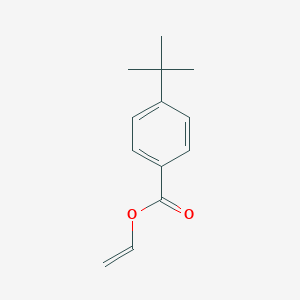
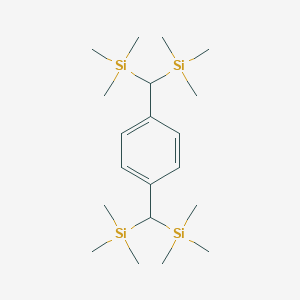
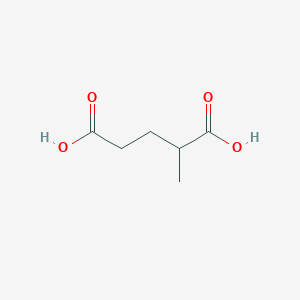
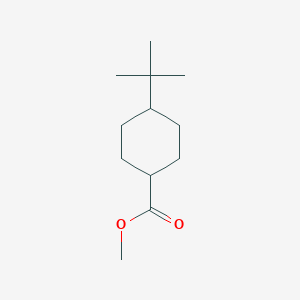
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)
